MBDB-d3 (hydrochloride), also known as N-Methyl-1,3-benzodioxolylbutanamine-d3, is a deuterated analog of MBDB, which is itself a derivative of methylenedioxymethamphetamine (MDMA). The addition of three deuterium atoms enhances its utility as an internal standard in quantitative analyses, particularly in gas chromatography and liquid chromatography coupled with mass spectrometry. This compound is primarily utilized in forensic and research settings due to its structural similarity to MDMA, which allows for comparative studies regarding pharmacological effects and metabolic pathways. MBDB-d3 exhibits entactogenic properties akin to those of MDMA but with distinct pharmacokinetic profiles .
MBDB-d3 (hydrochloride) is synthesized for laboratory use and is classified under the category of psychoactive substances. It functions as a serotonin-norepinephrine releasing agent and is categorized within the phenethylamine family. The compound was first synthesized by pharmacologist David E. Nichols and later studied by Alexander Shulgin, who documented its effects in his book PiHKAL: A Chemical Love Story .
The synthesis of MBDB-d3 typically involves the deuteration of the precursor compounds used in the production of MBDB. One common method includes the use of deuterated solvents or reagents during the synthetic process to incorporate deuterium into the molecular structure effectively. The synthesis can be streamlined using one-step synthesis techniques that minimize the number of reactions required, thus improving yield and efficiency.
The synthetic route generally follows these steps:
MBDB-d3 (hydrochloride) has a molecular formula of C12H14D3NO2·HCl with a molecular weight of 246.8 g/mol. Its structural representation includes a benzodioxole ring system, which is characteristic of many psychoactive substances.
The presence of deuterium atoms is crucial for analytical applications, allowing for precise quantification in complex biological matrices .
MBDB-d3 undergoes similar chemical reactions as its non-deuterated counterpart, including metabolic transformations that involve cytochrome P450 enzymes. These enzymes play a significant role in the biotransformation processes that affect the pharmacokinetics of MBDB, including oxidation and conjugation reactions that modify its structure for elimination from the body.
Key reactions include:
Understanding these reactions is vital for assessing the compound's safety profile and potential interactions with other substances.
MBDB-d3 acts primarily as a serotonin-norepinephrine releasing agent, exhibiting an affinity for serotonin transporters that leads to increased levels of serotonin in synaptic clefts. Its EC50 values indicate that it has a significantly higher potency for serotonin release compared to norepinephrine, while its action on dopamine release is minimal.
These data suggest that MBDB-d3 may produce entactogenic effects similar to those seen with MDMA but with reduced dopaminergic activity, potentially leading to fewer stimulant effects .
MBDB-d3 (hydrochloride) exhibits several notable physical properties:
These properties are crucial for its handling in laboratory settings and for ensuring accurate results during analytical procedures .
MBDB-d3 (hydrochloride) serves primarily as an internal standard in quantitative analyses involving MBDB itself. Its applications include:
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8